

Spectrophotometric Analysis of Diphenhydramine in Pharmaceutical Formulations: Application Notes and Protocols

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Compound of Interest

Compound Name: Toladryl

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Abstract

This document provides detailed application notes and standardized protocols for the quantitative determination of Diphenhydramine Hydrochloride (DPH) in various pharmaceutical formulations using spectrophotometric methods. The protocols described herein are simple, cost-effective, accurate, and reproducible, making them suitable for routine quality control analysis. The methodologies covered include direct UV spectrophotometry and visible spectrophotometry based on charge-transfer complexation. Validation parameters, in accordance with ICH guidelines, are also presented to ensure the reliability of the results.

Introduction

Diphenhydramine is a first-generation antihistamine possessing anticholinergic, antiemetic, and sedative properties. It is widely used in pharmaceutical preparations for the relief of allergy symptoms, insomnia, and motion sickness. Accurate and reliable analytical methods are crucial for the quality control of DPH in these formulations to ensure their safety and efficacy.

Spectrophotometry offers a rapid and accessible alternative to more complex chromatographic techniques for the quantification of active pharmaceutical ingredients. This note details validated spectrophotometric methods for the analysis of DPH in dosage forms such as soft gelatin capsules and syrups.

Methods Overview

Two primary spectrophotometric methods for the determination of Diphenhydramine HCl are presented:

- **Method A: UV Spectrophotometry.** This method relies on the direct measurement of the ultraviolet absorbance of Diphenhydramine HCl in an acidic medium. It is a straightforward and rapid technique suitable for formulations where excipients do not interfere with the absorbance at the specified wavelength.
- **Method B: Visible Spectrophotometry via Charge-Transfer Complexation.** This method involves the reaction of Diphenhydramine with a π -acceptor, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), to form a colored charge-transfer complex. The absorbance of this complex is then measured in the visible region, which can offer greater selectivity in the presence of certain interfering substances.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Method A: Direct UV Spectrophotometry

1. Instrumentation

- UV-Visible Double Beam Spectrophotometer (e.g., SHIMADZU UV-1800) with 1 cm matched quartz cells.[\[4\]](#)
- Analytical Balance
- Volumetric flasks and pipettes
- Sonicator

2. Reagents and Solutions

- Diphenhydramine HCl Reference Standard: 99.99% w/w purity.[\[4\]](#)
- 0.1 N Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl with purified water.

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Diphenhydramine HCl reference standard, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with 0.1 N HCl.[4]
- Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the range of 10-100 µg/mL.[4][5][6]

3. Sample Preparation

- Soft Gelatin Capsules:
 - Accurately weigh the contents of not fewer than 20 capsules to determine the average content weight.
 - Take a quantity of the capsule contents equivalent to 100 mg of Diphenhydramine HCl and transfer it to a 100 mL volumetric flask.
 - Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to dissolve the drug.
 - Dilute to the mark with 0.1 N HCl and mix well.
 - Filter the solution through a Whatman filter paper No. 41.[6]
 - From the filtrate, make a suitable dilution with 0.1 N HCl to obtain a final concentration within the linearity range (e.g., 50 µg/mL).[6]
- Syrup:
 - Accurately measure a volume of syrup equivalent to 25 mg of Diphenhydramine HCl and transfer it to a 50 mL volumetric flask.
 - Dissolve in and dilute to volume with water.[7]
 - Further dilute an aliquot of this solution with 0.1 N HCl to achieve a final concentration within the calibration range.

4. Spectrophotometric Measurement

- Set the spectrophotometer to scan from 400 nm to 200 nm.
- Use 0.1 N HCl as the blank.
- Record the absorption spectrum of a working standard solution. The maximum absorption (λ_{max}) should be observed at approximately 258 nm.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Measure the absorbance of all standard and sample solutions at 258 nm.

5. Calibration Curve

- Plot a graph of absorbance versus concentration for the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).

6. Calculation of Diphenhydramine HCl Content

The concentration of Diphenhydramine HCl in the sample solution can be calculated using the regression equation from the calibration curve. The amount of drug in the pharmaceutical formulation can then be determined.

Method B: Visible Spectrophotometry (DDQ Method)

1. Instrumentation

- UV-Visible Spectrophotometer with 1 cm matched glass or quartz cells.
- Analytical Balance
- Volumetric flasks and pipettes
- Water bath

2. Reagents and Solutions

- Diphenhydramine HCl Reference Standard.

- 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) solution (2.0 mg/mL): Prepare in acetonitrile.[\[2\]](#)
- Acetonitrile: Analytical grade.
- Chloroform: Analytical grade.
- Concentrated Ammonia Solution.
- Standard Diphenhydramine Base Solution (1.0 mg/mL):
 - Transfer 1 mL of a 10 mg/mL DPH stock solution in water to a separatory funnel.
 - Add 1 mL of concentrated ammonia solution and shake for 1 minute.
 - Extract the aqueous layer with three portions of 3 mL of chloroform.
 - Filter the combined chloroform extracts through anhydrous sodium sulfate into a 10 mL volumetric flask and dilute to the mark with chloroform.[\[2\]](#)

3. Sample Preparation

Prepare the sample solutions as described in Method A, but perform the base extraction step as with the standard to isolate the diphenhydramine base before reaction with DDQ.

4. Experimental Protocol

- Prepare a series of working standard solutions of diphenhydramine base in acetonitrile with concentrations ranging from 12.5 to 150 µg/mL.[\[2\]](#)[\[3\]](#)
- In a series of 10 mL volumetric flasks, add aliquots of the standard or sample solutions.
- Add a known excess of the DDQ solution to each flask.
- Allow the reaction to proceed at room temperature.
- Dilute to the mark with acetonitrile.

- Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption against a reagent blank.

7. Calibration and Calculation

Follow the same procedure for calibration and calculation as described in Method A, using the absorbance values obtained for the charge-transfer complex.

Data Presentation

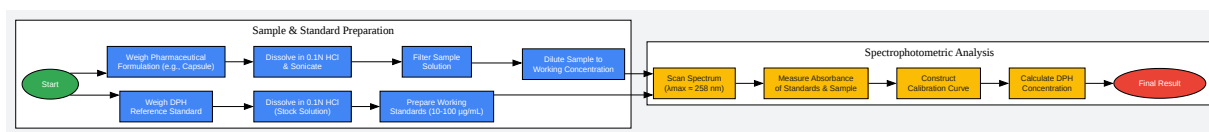
Table 1: Validation Parameters for UV Spectrophotometric Method (Method A)

Parameter	Result	Reference
λ_{max}	258 nm	[4][5][6]
Linearity Range	10-100 $\mu\text{g/mL}$	[4][5][6]
Regression Equation	$y = 0.016x - 0.018$	[4][6]
Correlation Coefficient (r^2)	0.9934	[4][6]
Accuracy (% Recovery \pm SD)	98.97 ± 0.2989	[4][5][6]
Precision (% RSD)	1.0280 ± 0.131	[4]
Limit of Detection (LOD)	3.130 $\mu\text{g/mL}$	[4][6]
Limit of Quantification (LOQ)	9.401 $\mu\text{g/mL}$	[4][6]

Table 2: Validation Parameters for Visible Spectrophotometric Method (Method B - DDQ)

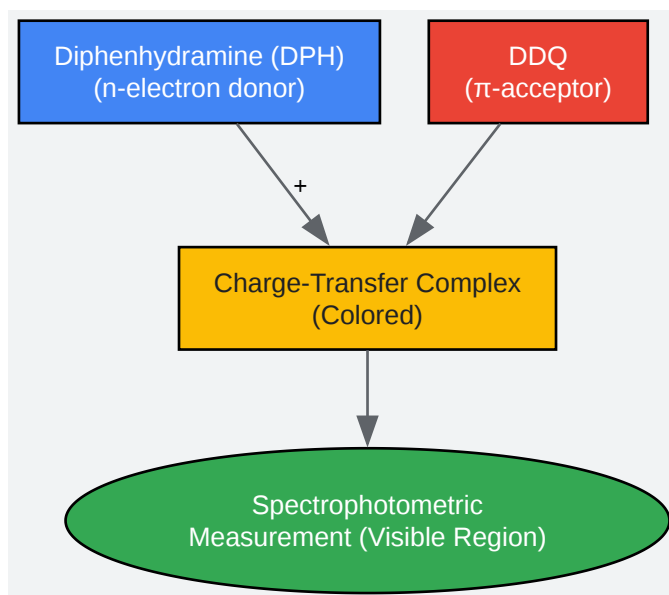
Parameter	Result	Reference
Linearity Range	12.5-150 µg/mL	[2][3]
Correlation Coefficient (r^2)	> 0.9944	[1]
Limit of Detection (LOD)	2.09 µg/mL	[2][3]
Limit of Quantification (LOQ)	6.27 µg/mL	[2][3]
Accuracy (% Recovery)	97.67%	[2]
Reaction Stoichiometry (DPH:DDQ)	1:1	[1]

Visualizations



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Caption: Experimental Workflow for UV Spectrophotometric Analysis of Diphenhydramine.



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Caption: Principle of Visible Spectrophotometry via Charge-Transfer Complexation.

Conclusion

The described spectrophotometric methods are simple, accurate, precise, and cost-effective for the determination of Diphenhydramine HCl in pharmaceutical formulations. The direct UV method is particularly suitable for rapid quality control analysis, provided there is no significant interference from excipients. The visible spectrophotometric method offers an alternative with potentially higher selectivity. Both methods have been validated according to ICH guidelines and are demonstrated to be reliable for their intended purpose.

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